Home > Products > Screening Compounds P67279 > N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide
N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide -

N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide

Catalog Number: EVT-4706269
CAS Number:
Molecular Formula: C22H32N4O2
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Telmisartan* Compound Description: Telmisartan (4'-[(1,4'dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'- biphenyl]-2-carboxylic acid) is a widely prescribed angiotensin II receptor blocker utilized in the management of hypertension. [, ]* Relevance: Telmisartan shares a core structure with N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]cyclohexanecarboxamide, featuring a substituted benzimidazole ring. Both compounds exhibit a propyl group linked to the benzimidazole moiety and possess a carboxyl group, albeit with different substituents and positions. These structural similarities suggest potential for shared pharmacological activities, particularly considering that variations in substituents can fine-tune the biological profiles of benzimidazole derivatives.

2. 4’-[(2-n-Propyl-1H-benzimidazol-1-yl)methyl] Biphenyl-2-carboxylate Acid* Compound Description: This compound is a telmisartan analog synthesized and characterized as part of a study focusing on the development of new antihypertensive agents. []* Relevance: The structural resemblance to N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]cyclohexanecarboxamide is evident in the shared 2-n-propyl-1H-benzimidazol-1-yl)methyl motif. This suggests that the target compound might also exhibit some level of interaction with angiotensin II receptors, although the absence of the biphenyl carboxylic acid moiety could alter its binding affinity and functional effects.

3. Methyl N-[5-(3'-Iodobenzoyl)-1H-Benzimidazol-2-yl]Carbamate (Compound 1)* Compound Description: This compound has demonstrated potent antimitotic and cytotoxic activities and is under investigation as a potential theranostic agent for cancer treatment. Preclinical studies revealed encouraging results, including enhanced brain uptake and significant tumor growth delay. [, ]* Relevance: Compound 1 shares the benzimidazole core with N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]cyclohexanecarboxamide. The presence of the carbamate group in Compound 1 and the cyclohexanecarboxamide group in the target compound, both attached to the benzimidazole ring, suggests a potential for shared chemical reactivity or interactions with specific biological targets.

4. N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4)* Compound Description: D2AAK4 is a multi-target ligand that interacts with aminergic G protein-coupled receptors (GPCRs). It shows potential as an atypical antipsychotic with low affinity for common off-targets, but further optimization is needed to improve its anxiolytic properties. []* Relevance: Although structurally distinct from N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]cyclohexanecarboxamide in terms of the substituents on the benzimidazole ring, the shared benzimidazole core and the presence of a propyl linker in both compounds are notable. This structural similarity, coupled with D2AAK4's interaction with GPCRs, suggests that the target compound might also have affinity for similar receptor families, albeit with potentially different selectivity profiles.

5. N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues* Compound Description: This series of compounds represents a hybrid molecular template targeting dopamine D2/D3 receptors, with potential applications in the treatment of Parkinson's disease. [, ]* Relevance: The relevance of this compound series lies in the shared propyl substituent on a heterocyclic ring system, which is also present in N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]cyclohexanecarboxamide. While the core heterocyclic structures differ (benzimidazole vs. tetrahydrobenzothiazole), the presence of a propyl group in similar positions suggests that this structural element may be important for interaction with certain biological targets.

6. 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives* Compound Description: This series yielded compounds with enhanced antimicrobial activity compared to the reference drug streptomycin, particularly 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide. [] * Relevance: These compounds share the benzimidazole moiety with N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]cyclohexanecarboxamide. Although the target compound does not possess the exact thienopyrimidinone structure, the presence of the benzimidazole core, a privileged scaffold in medicinal chemistry, suggests a possibility of overlapping biological activities, particularly in the realm of antimicrobial effects.

Properties

Product Name

N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide

IUPAC Name

N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]cyclohexanecarboxamide

Molecular Formula

C22H32N4O2

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C22H32N4O2/c1-2-10-26-20-9-8-18(23-22(27)17-6-4-3-5-7-17)15-19(20)24-21(26)16-25-11-13-28-14-12-25/h8-9,15,17H,2-7,10-14,16H2,1H3,(H,23,27)

InChI Key

RLEWFHJWDFRAKS-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1CN4CCOCC4

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1CN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.